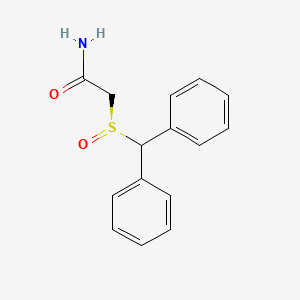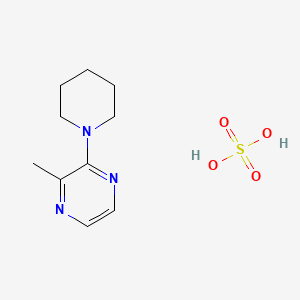
O,P'-Ddt
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of O,P’-Ddt can be represented as C14H9Cl5 . Its molecular weight is 354.5 g/mol . The 3D structure of O,P’-Ddt can be viewed using specific software .Chemical Reactions Analysis
In terms of chemical reactions, O,P’-Ddt has been found to interact with various substances. For example, one study found that O,P’-Ddt altered gene expression or hormone action via inhibiting the activation of protein kinase A (PKA), rather than protein kinase C (PKC) .Physical And Chemical Properties Analysis
Technical DDT is a white amorphous powder that melts over the range of 80–94°C . The physical and chemical properties of O,P’-Ddt are listed in a safety data sheet .Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Modeling
“O,P’-Ddt” and its degradation products have been extensively used in environmental contaminant modeling . Researchers use modeling as an alternative method to estimate the environmental relevant levels of the contaminants . The uptake levels of “O,P’-Ddt” and its degradation products are estimated by crop-specific models in the root, potato, leaves, fruit, cereal, and water compartments .
Agriculture and Pest Control
“O,P’-Ddt” has been extensively used to control malaria during World War II as well as other agricultural pests . It persists in the environment and accumulates in many living organisms .
Bioaccumulation Studies
“O,P’-Ddt” is known to bioaccumulate in the fat stores of animals and humans due to its lipophilic nature and chemical stability . This makes it a subject of interest in studies related to bioaccumulation and biomagnification .
Endocrine Disruption Studies
“O,P’-Ddt” has been identified as one of the endocrine-disrupting chemicals causing adverse effects on wildlife and even humans through bioaccumulation . It has been postulated that “O,P’-Ddt”-induced endocrine disruption is caused by the compound binding to sex hormone receptors, which interferes with normal hormone responses .
Aptamer Preparation
Aptamers against “O,P’-Ddt” have been prepared and characterized . These aptamers can be used in biosensors for the detection of “O,P’-Ddt” in environmental samples .
Environmental Risk Assessment
“O,P’-Ddt” is a well-known insecticide that was among the nine organochlorine pesticides which were named as “dirty dozen” and was classified as a persistent organic pollutants (POPs) in 2004 at the Stockholm Convention . Thus, it is often used in environmental risk assessment studies .
Wirkmechanismus
Target of Action
O,P’-DDT, a variant of the infamous pesticide DDT, is known to interact with several biological targets. It has been found to bind to the estrogen receptor (ER) in mammals, birds, and fish . This interaction with ERs suggests that O,P’-DDT can potentially interfere with normal hormone responses .
Mode of Action
The mode of action of O,P’-DDT is complex and multifaceted. It has been found to inhibit gene expression and prostaglandin synthesis in rat ovarian cells . Interestingly, these inhibitory effects were exerted independently of classical estrogen receptors (ERs) or G protein-coupled receptor 30 (GPR30). Instead, O,P’-DDT altered gene expression or hormone action via inhibiting the activation of protein kinase A (PKA), rather than protein kinase C (PKC) .
Biochemical Pathways
O,P’-DDT affects several biochemical pathways. It has been found to suppress the expression of ovarian genes and production of prostaglandin E2 (PGE2) . The compound also interferes with the PKA catalytic subunit , which plays a crucial role in various cellular processes.
Pharmacokinetics
The pharmacokinetics of O,P’-DDT are influenced by its lipophilic nature and chemical stability . It tends to bioaccumulate in the fat stores of animals and humans . The compound’s poor water solubility and large volume of distribution contribute to its variable oral absorption and bioavailability .
Result of Action
The action of O,P’-DDT results in a range of molecular and cellular effects. Exposure to low concentrations of O,P’-DDT alters gene expression and hormone synthesis . This implies that the current exposure levels of O,P’-DDT observed in the population likely pose a health risk to female reproduction .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of O,P’-DDT. The compound’s persistence in the environment and its tendency for bioaccumulation cause a ubiquitous contamination of nearly all environmental compartments . Changes and shifts in O,P’-DDT ratios have been observed, indicating a general isomer-specific differentiation during DDT metabolism .
Safety and Hazards
Zukünftige Richtungen
The detection of O,P’-Ddt has become increasingly important due to its adverse effects on wildlife and humans through bioaccumulation . One study provides a novel O,P’-Ddt-specific probe for its future applications . Further models are needed to evaluate risk assessment of the environmental compounds to human health and the environment .
Eigenschaften
IUPAC Name |
1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022345 | |
| Record name | o,p'-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,P'-Ddt | |
CAS RN |
789-02-6 | |
| Record name | o,p′-DDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o,p'-DDT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,P'-DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o,p'-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)











